molecular formula C19H17FN2O4 B4451578 4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-3-(3-fluorophenyl)piperazin-2-one

4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-3-(3-fluorophenyl)piperazin-2-one

Cat. No.: B4451578
M. Wt: 356.3 g/mol
InChI Key: DOSLORKNDIEYCG-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-3-(3-fluorophenyl)piperazin-2-one is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-(3-fluorophenyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4/c20-14-3-1-2-12(10-14)17-18(23)21-6-7-22(17)19(24)13-4-5-15-16(11-13)26-9-8-25-15/h1-5,10-11,17H,6-9H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSLORKNDIEYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)C2=CC(=CC=C2)F)C(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-3-(3-fluorophenyl)piperazin-2-one typically involves multi-step organic reactions. The starting materials might include 2,3-dihydro-1,4-benzodioxine and 3-fluorophenylpiperazine. The key steps could involve:

    Formation of the Benzodioxine Ring: This might involve the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling Reactions: The benzodioxine ring could be coupled with 3-fluorophenylpiperazine using coupling agents like EDCI or DCC in the presence of a base like triethylamine.

    Carbonylation: Introduction of the carbonyl group might be achieved through oxidation reactions using reagents like PCC or Swern oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the piperazine ring or the benzodioxine moiety.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group might undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC, Swern oxidation reagents, or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Conditions might include the use of strong bases or acids, depending on the type of substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

Biologically, piperazine derivatives are known for their activity as neurotransmitter modulators. This compound might be studied for its potential effects on the central nervous system.

Medicine

In medicine, the compound could be investigated for its potential as a pharmaceutical agent. Piperazine derivatives have been used in the treatment of conditions like anxiety, depression, and schizophrenia.

Industry

Industrially, the compound might find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-3-(3-fluorophenyl)piperazin-2-one would depend on its specific biological target. It might interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Fluorophenyl)piperazine: Known for its activity as a serotonin receptor agonist.

    2,3-Dihydro-1,4-benzodioxine: Used as a precursor in organic synthesis.

Uniqueness

The unique combination of the benzodioxine and fluorophenylpiperazine moieties in 4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-3-(3-fluorophenyl)piperazin-2-one might confer distinct biological activities, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-3-(3-fluorophenyl)piperazin-2-one
Reactant of Route 2
Reactant of Route 2
4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-3-(3-fluorophenyl)piperazin-2-one

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